4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene
Overview
Description
“4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. Attached to this benzene ring are bromo, fluoro, and methoxy-benzyl groups at the 4th, 1st, and 2nd positions respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring and then adding the bromo, fluoro, and methoxy-benzyl groups in separate reactions. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the bromo, fluoro, and methoxy-benzyl groups contribute to its reactivity .Chemical Reactions Analysis
This compound would likely undergo reactions typical of aromatic compounds. For example, it might participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo, fluoro, and methoxy-benzyl groups would likely make it more polar and potentially more reactive than benzene .Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene, particularly those with bromo, methoxy, and fluoro groups on the benzene ring, have been synthesized and tested for antimicrobial properties. These compounds demonstrated potent activity against various microorganisms, often surpassing the effectiveness of reference drugs (Liaras et al., 2011).
Electrochemical Applications
In a study exploring the electrochemical bromination of aromatic compounds like 4-methoxy toluene, a compound structurally related to this compound, it was found that these substances undergo transformations under specific electrolysis conditions. This research suggests potential applications in electrochemical processes and synthetic chemistry (Kulangiappar et al., 2014).
Copolymer Synthesis
Research into the copolymerization of styrene with various trisubstituted ethylenes, including those with bromo and methoxy groups on the benzene ring, indicates potential applications in polymer science. These copolymers were analyzed for their composition and structural properties, suggesting relevance in material science and engineering (Kharas et al., 2016).
Fluorescent Applications
The synthesis of 2-borylazobenzenes with bromo and methoxy groups, resembling the structure of this compound, showed that these compounds emit intense fluorescence. This characteristic suggests their potential application in bioimaging and fluorescent staining, especially given their non-toxicity towards embryos (Yoshino et al., 2010).
Molecular Electronics
Aromatic bromides, similar in structure to this compound, have been identified as useful building blocks for molecular wires in the field of molecular electronics. This research underlines their significance in creating complex electronic structures (Stuhr-Hansen et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-1-fluoro-2-[(4-methoxyphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINOYCYGUXEOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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